c-Fms-IN-13 is a compound that acts as an inhibitor of the c-Fms receptor, which is a member of the receptor tyrosine kinase family. This receptor is primarily activated by macrophage colony-stimulating factor, playing a crucial role in the differentiation and function of monocytes and macrophages. The elevated expression of c-Fms has been linked to various pathological conditions, including cancer and autoimmune diseases, making it a target for therapeutic intervention.
The compound was identified through research focused on the modulation of c-Fms signaling pathways, particularly in the context of osteoclast differentiation and inflammatory responses. Studies have shown that inhibiting c-Fms can reduce osteoclast activity and inflammation, suggesting its potential utility in treating conditions such as rheumatoid arthritis and bone resorption disorders .
c-Fms-IN-13 is classified as a small molecule inhibitor targeting the c-Fms receptor. It belongs to a broader category of compounds designed to interfere with receptor tyrosine kinase signaling pathways, which are often implicated in various malignancies and inflammatory diseases.
The synthesis of c-Fms-IN-13 typically involves multi-step organic reactions that may include coupling reactions, protection-deprotection steps, and the use of specific reagents to achieve the desired molecular structure. While specific synthetic routes for c-Fms-IN-13 are not detailed in the available literature, similar compounds often employ techniques such as:
Technical details regarding the exact reagents and conditions used in synthesizing c-Fms-IN-13 would require proprietary or unpublished methods that are typically disclosed in patent filings or specialized chemical literature.
Molecular modeling studies can be employed to predict the binding affinity and interaction dynamics between c-Fms-IN-13 and its target receptor. This data is crucial for understanding how structural modifications can influence potency and specificity.
c-Fms-IN-13 undergoes specific chemical interactions with the c-Fms receptor, primarily through competitive inhibition at the ATP-binding site. This prevents phosphorylation events that would normally activate downstream signaling pathways involved in cell proliferation and survival.
The inhibition mechanism can be characterized using various biochemical assays, including:
The mechanism of action for c-Fms-IN-13 involves blocking the interaction between macrophage colony-stimulating factor and its receptor, thereby inhibiting downstream signaling pathways responsible for monocyte differentiation into macrophages and osteoclasts. This action ultimately leads to reduced inflammation and bone resorption.
Experimental studies have shown that treatment with c-Fms inhibitors like c-Fms-IN-13 can significantly decrease osteoclast formation in vitro and reduce inflammatory responses in animal models of arthritis .
While specific physical properties (e.g., melting point, solubility) for c-Fms-IN-13 are not provided in the literature, compounds within this class typically exhibit:
Chemical properties relevant to drug design include:
These properties are critical for evaluating pharmacokinetics and bioavailability.
c-Fms-IN-13 has potential applications in various scientific fields, particularly:
Research continues to explore its efficacy in these areas, highlighting its significance as a therapeutic agent targeting immune-related pathologies .
CAS No.: 154-87-0
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.:
CAS No.: 94242-53-2